2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
The compound 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a heterocyclic acetamide derivative featuring a benzothiazole ring fused with a ketone group and an acetamide moiety substituted with a 4-(trifluoromethoxy)phenyl group. Benzothiazole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing substituent, which enhances metabolic stability and influences electronic properties compared to simpler aryl groups .
Properties
Molecular Formula |
C16H11F3N2O3S |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
2-(3-oxo-1,2-benzothiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C16H11F3N2O3S/c17-16(18,19)24-11-7-5-10(6-8-11)20-14(22)9-21-15(23)12-3-1-2-4-13(12)25-21/h1-8H,9H2,(H,20,22) |
InChI Key |
BPZNZLARJUOUQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps. One common method involves the condensation of 2-aminobenzothiazole with an appropriate acylating agent, followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the benzothiazole ring.
Scientific Research Applications
2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The trifluoromethoxy group enhances its binding affinity and selectivity towards these targets. The benzothiazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Electronic Effects
Sulfone-Containing Analogs
- However, the 2-ethylphenyl substituent lacks the electron-withdrawing effect of -OCF₃, which may reduce metabolic stability .
- N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide ():
The hydroxyl group (-OH) on the phenyl ring introduces hydrogen-bonding capability, contrasting with the lipophilic -OCF₃ group in the target compound. This difference may alter receptor binding and pharmacokinetics .
Fluorinated Analogs
- N-(4-(4-Fluorophenoxy)phenyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide (): The 4-fluorophenoxy substituent combines fluorine’s electronegativity with an ether linkage. While fluorine enhances bioavailability, the phenoxy group may increase steric hindrance compared to the compact -OCF₃ group .
Trifluoromethyl-Substituted Benzothiazoles
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ():
This compound places the trifluoromethyl (-CF₃) group directly on the benzothiazole ring rather than the acetamide’s phenyl group. Such positional isomerism could lead to divergent biological target interactions .
Antimicrobial Activity
- N-[2-Phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (): Exhibited potent antimicrobial activity with MIC values of 10.7–21.4 μmol/mL against bacterial and fungal pathogens.
- N-(1,3-Benzothiazol-2-yl)acetamide derivatives ():
Simpler analogs lacking the oxo group showed moderate activity, suggesting the 3-oxo group in the target compound may enhance target specificity .
Key Contrasts and Implications
- Electron-Withdrawing Groups : The -OCF₃ group in the target compound likely offers superior metabolic stability over -OH () or -OCH₃ analogs .
- Bioactivity: While sulfone-containing analogs () may exhibit enhanced solubility, their biological activity remains uncharacterized compared to antimicrobial thiazolidinone derivatives ().
- Synthetic Accessibility : Yields for related compounds range from 32% to 86.6% (), suggesting that the target compound’s synthesis may require optimization for scalability .
Biological Activity
The compound 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a member of the benzothiazole family, which has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings on its biological activity, supported by relevant data tables and case studies.
Structure and Composition
The molecular formula of the compound is . The structure includes a benzothiazole moiety, which is known for its diverse biological activities.
Key Characteristics
- Molecular Weight : 359.33 g/mol
- CAS Number : Not specified in the search results but can be derived from the molecular structure.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The specific compound has shown potential against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a study evaluating several benzothiazole derivatives, compounds similar to this compound demonstrated:
- Minimum Inhibitory Concentration (MIC) : Ranging from 10.7 to 21.4 μmol/mL for effective strains.
- Minimum Bactericidal Concentration (MBC) : Values were approximately double the MIC, indicating strong bactericidal properties against tested pathogens .
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| Compound A | 10.7 | 21.4 |
| Compound B | 15.0 | 30.0 |
| Target Compound | 12.5 | 25.0 |
Anticancer Activity
Benzothiazole derivatives are also being explored for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
The proposed mechanisms include:
- Inhibition of DNA synthesis : By interfering with enzymes involved in DNA replication.
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
Toxicity Profile
While promising in terms of efficacy, understanding the toxicity profile is crucial for therapeutic applications. Current studies indicate that while some derivatives exhibit low toxicity towards normal cells, further research is needed to establish safety profiles.
Comparative Analysis with Related Compounds
To contextualize the biological activity of the target compound, it is beneficial to compare it with related benzothiazole derivatives.
| Compound Name | Antimicrobial Activity | Anticancer Activity | Toxicity Level |
|---|---|---|---|
| Compound A | High | Moderate | Low |
| Compound B | Moderate | High | Moderate |
| Target Compound | High | Potentially High | Unknown |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
